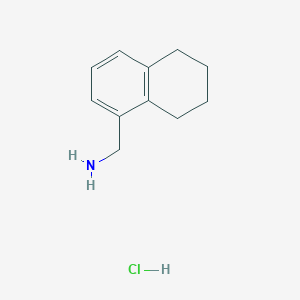
5,6,7,8-Tetrahydronaphthalen-1-ylmethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydronaphthalen (a type of polycyclic aromatic hydrocarbon) attached to a methanamine group . The molecular formula is C11H16ClN.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 252-253 degrees Celsius . The compound is stable under normal temperatures and pressures .科学的研究の応用
Behavioral Pharmacology and Potential Therapeutic Applications
Research into 5,6,7,8-Tetrahydronaphthalen-1-ylmethanamine hydrochloride and related compounds has primarily focused on their pharmacological and potential therapeutic applications. One such study explores the behavioral pharmacology of AR-A000002, a compound with a similar structure, emphasizing its anxiolytic and antidepressant potential. This compound functions as a 5-HT1B antagonist, showing promise in the treatment of anxiety and affective disorders. Its effects were demonstrated across several paradigms, suggesting the utility of 5-HT1B antagonists in managing these conditions (Hudzik et al., 2003).
Implications for Treating Addictive Disorders
Another area of research explores the therapeutic potential of 5-HT2C receptor agonists for addictive disorders. Given the role of serotonin (5-HT) in controlling various motivated behaviors, including feeding and drug reinforcement, selective 5-HT2C receptor agonists like lorcaserin (which has received FDA approval for obesity treatment) are being investigated for their potential in treating conditions beyond obesity. These include substance abuse, obsessive-compulsive disorder, and excessive gambling disorder. This suggests a broader therapeutic landscape for serotonin-based pharmacotherapeutics, highlighting the importance of serotonin receptor targeting in managing addiction and possibly other behavioral disorders (Higgins & Fletcher, 2015).
Neurochemical and Neurophysiological Effects
The complex neurochemical and neurophysiological effects of related compounds, including methylenedioxymethamphetamine (MDMA), provide insight into the serotonin system's role in the central nervous system. MDMA increases extracellular levels of dopamine (DA) and serotonin (5HT) in various brain regions, affecting reward. This underscores the multifaceted influence of serotonin and related neurotransmitters on mood, behavior, and neurological function, pointing to the intricate mechanisms by which compounds like 5,6,7,8-Tetrahydronaphthalen-1-ylmethanamine hydrochloride may exert their effects (White et al., 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
The action environment of “5,6,7,8-Tetrahydronaphthalen-1-ylmethanamine;hydrochloride” would be influenced by various factors such as pH, temperature, and the presence of other molecules in its vicinity. These factors can affect the compound’s stability, solubility, and its interaction with its targets .
特性
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h3,5-6H,1-2,4,7-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFMMVWVEQBODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

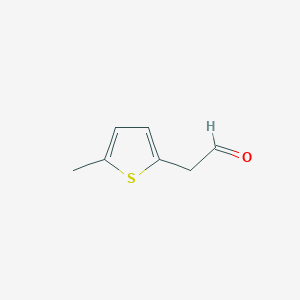
![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)
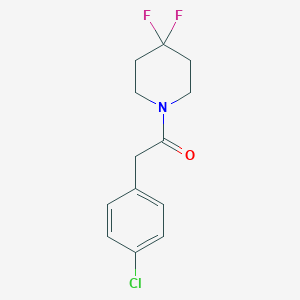
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)
![2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2631201.png)
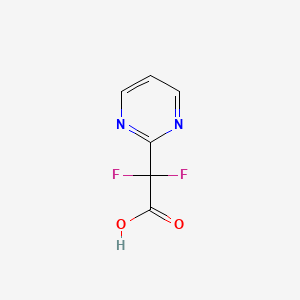
![6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2631204.png)
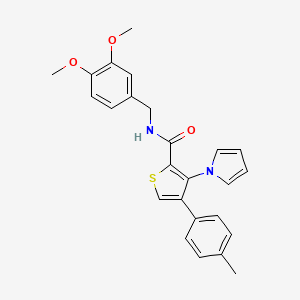
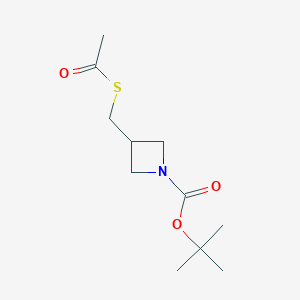
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2631208.png)

![N-(3,3-diethoxypropyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2631211.png)
![2-(3,4,5-Trimethoxyphenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2631213.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2631217.png)